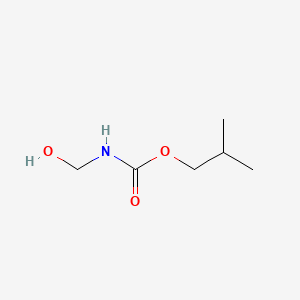
Isobutyl (hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO3This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as cesium carbonate and tetrabutylammonium iodide . Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. These processes utilize carbon dioxide and amines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is efficient and environmentally friendly, as it directly utilizes carbon dioxide .
Chemical Reactions Analysis
Types of Reactions
Isobutyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamates or ureas.
Reduction: Reduction reactions can convert carbamates back to their corresponding amines.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted carbamates, ureas, and amines .
Scientific Research Applications
Isobutyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl (hydroxymethyl)carbamate involves its interaction with various molecular targets. In biological systems, it can inhibit esterases, leading to the disruption of normal metabolic processes. This inhibition can result in immunotoxicity and other adverse effects . The compound’s ability to act as a protecting group for amines also plays a crucial role in its mechanism of action in organic synthesis .
Comparison with Similar Compounds
Isobutyl (hydroxymethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an isobutyl group and a hydroxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug design .
Properties
CAS No. |
67953-32-6 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methylpropyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
InChI Key |
ZOUPSODOXQZUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


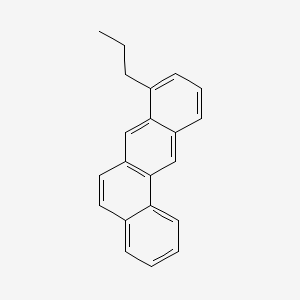

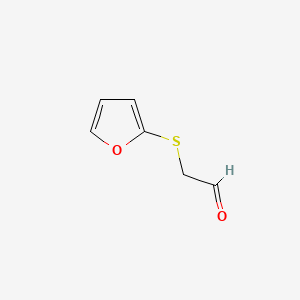
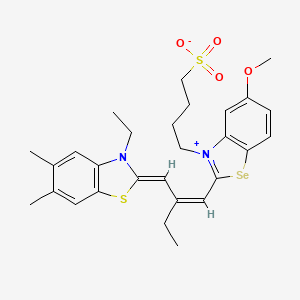
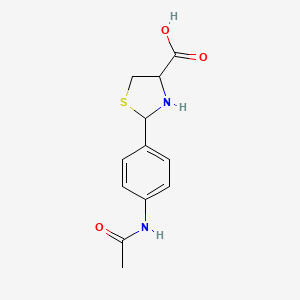
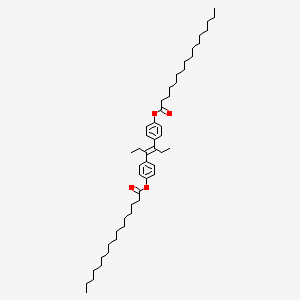
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
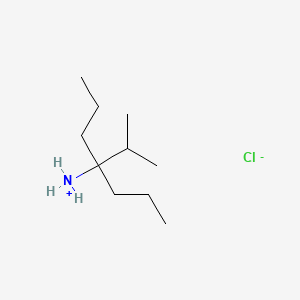
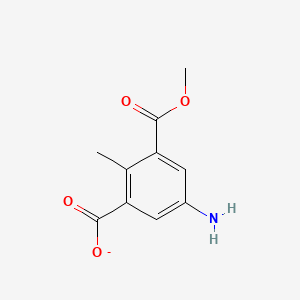
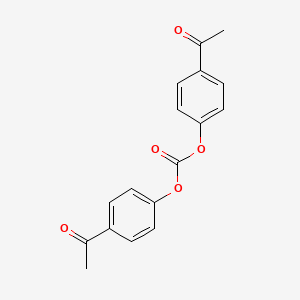

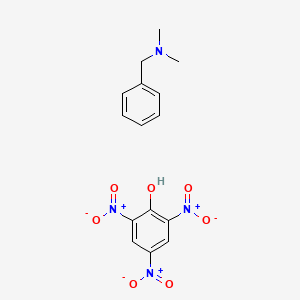
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
